3-Nitro-4-(trifluoromethoxy)phenol
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Overview
Description
3-Nitro-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethoxy)phenol typically involves the nitration of 4-(trifluoromethoxy)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions are carefully monitored to ensure the selective formation of the nitro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-amino-4-(trifluoromethoxy)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-Nitro-4-(trifluoromethoxy)phenol is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Properties
Molecular Formula |
C7H4F3NO4 |
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Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-nitro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-2-1-4(12)3-5(6)11(13)14/h1-3,12H |
InChI Key |
QVQQUCRYHKFYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
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